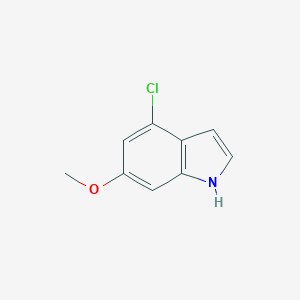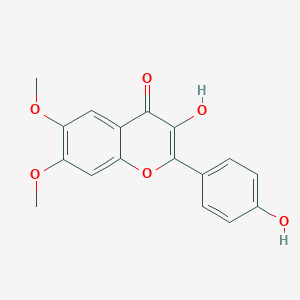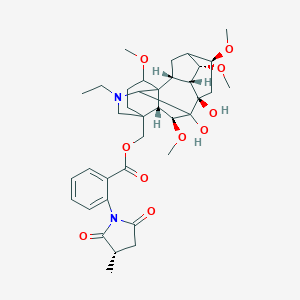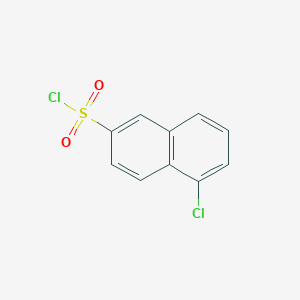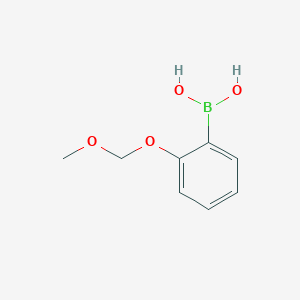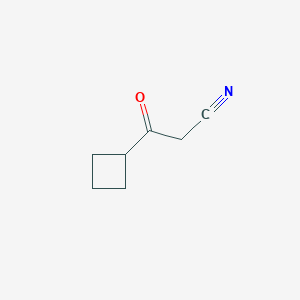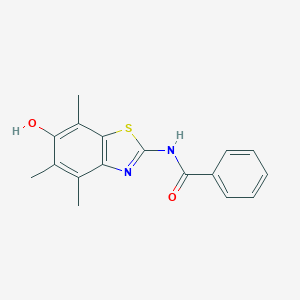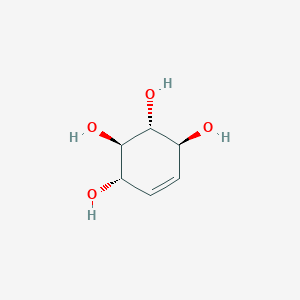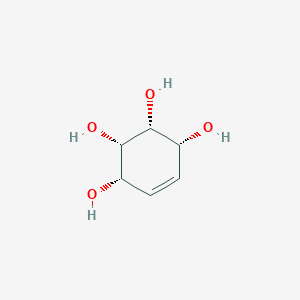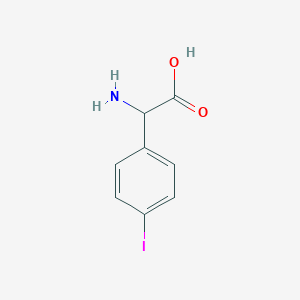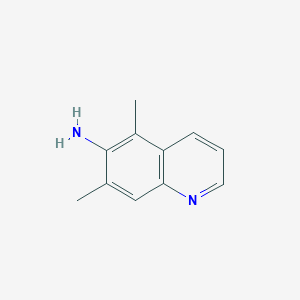
5,7-Dimethyl-6-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-6-quinolinamine is a chemical compound with a molecular formula of C12H12N2. It is also known as DMQA and is a quinoline derivative. DMQA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Wirkmechanismus
DMQA's mechanism of action is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. DMQA has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
DMQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. DMQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMQA has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to be relatively non-toxic and exhibits low cytotoxicity. However, DMQA's solubility in water is limited, which may pose challenges in certain experimental setups.
Zukünftige Richtungen
DMQA's potential applications in various fields make it an interesting compound for further research. Some future directions for DMQA research include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Studying its effects on other neurotransmitters and their potential therapeutic applications.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action in cancer cells.
4. Developing new synthetic routes for DMQA to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of DMQA in animal models to determine its efficacy and safety.
Synthesemethoden
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-pentanedione with aniline to form 2,4-diphenyl-3-buten-2-ol, which is then cyclized with phosphorus oxychloride to give DMQA.
Wissenschaftliche Forschungsanwendungen
DMQA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMQA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
116632-61-2 |
|---|---|
Produktname |
5,7-Dimethyl-6-quinolinamine |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Kanonische SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Synonyme |
6-Quinolinamine,5,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



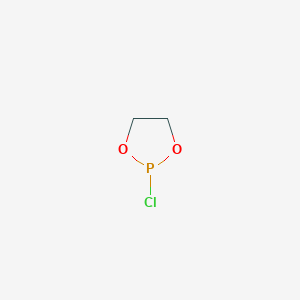
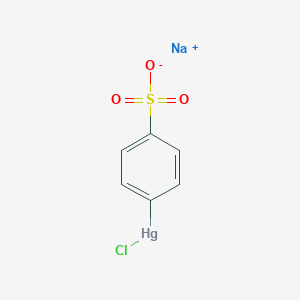
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)

